molecular formula C21H26N4O3S B2515019 1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 941887-92-9

1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2515019
CAS No.: 941887-92-9
M. Wt: 414.52
InChI Key: HPCCHLRTOUOCCF-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.
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Biological Activity

1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, identified by its CAS number 941979-18-6, is a compound that has garnered interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O3SC_{22}H_{28}N_{4}O_{3}S with a molecular weight of approximately 428.5 g/mol. The structure features a cyclopentapyrimidine core with various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H28N4O3S
Molecular Weight428.5 g/mol
CAS Number941979-18-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Anticonvulsant Activity : Compounds featuring the phenylpiperazine moiety have been studied for their anticonvulsant properties. In a study involving derivatives of piperazine, several compounds demonstrated significant efficacy in models of seizure induction, suggesting that similar derivatives may also possess anticonvulsant effects .
  • Anti-inflammatory Effects : The presence of hydroxyl and thioether groups in the structure may enhance anti-inflammatory activity. Compounds with similar functionalities have shown promise in inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory pathway .

Anticonvulsant Activity

A study synthesized various derivatives related to the phenylpiperazine structure and tested them for anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated that multiple compounds exhibited significant anticonvulsant effects, with some achieving high efficacy in the 6-Hz psychomotor seizure model .

Anti-inflammatory Activity

Research on related compounds has demonstrated their potential as COX-II inhibitors. For instance, one study reported an IC50 value of 0.52 μM for a structurally similar compound against COX-II, suggesting that our target compound could exhibit similar or enhanced inhibitory activity .

Case Study 1: Anticonvulsant Efficacy

In a controlled study, researchers evaluated the anticonvulsant properties of a series of compounds derived from piperazine. The most active compounds were found to inhibit seizures effectively in multiple animal models, indicating a promising avenue for future research into derivatives like our target compound .

Case Study 2: Anti-inflammatory Potential

A comparative analysis involving various derivatives assessed their COX inhibition capabilities. The findings highlighted that certain modifications within the chemical structure significantly increased anti-inflammatory potency, suggesting that structural optimization could enhance the therapeutic profile of our target compound .

Properties

IUPAC Name

1-(2-hydroxyethyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c26-14-13-25-18-8-4-7-17(18)20(22-21(25)28)29-15-19(27)24-11-9-23(10-12-24)16-5-2-1-3-6-16/h1-3,5-6,26H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCCHLRTOUOCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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